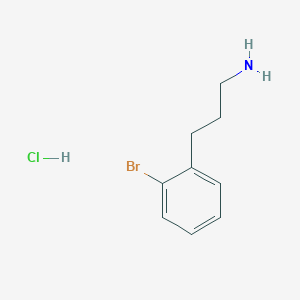

3-(2-Bromophenyl)propan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(2-Bromophenyl)propan-1-amine;hydrochloride and related compounds often involves multistep chemical processes. For instance, stereoselective enzymatic strategies have been developed for the synthesis of enantioenriched amines from 2-bromophenols or brominated pyridine derivatives, demonstrating the utility of biocatalysis in achieving high selectivity and enantiomeric excess (ee) (Mourelle-Insua et al., 2016). Additionally, the reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis to afford benzimidazoles showcases the compound's versatility in synthesis pathways (Lygin & Meijere, 2009).

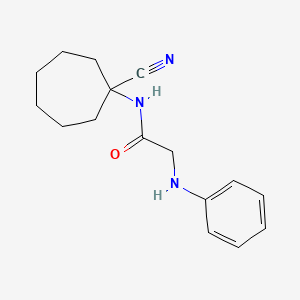

Molecular Structure Analysis

The molecular structure of related bromophenyl compounds has been elucidated through various analytical techniques, including single crystal X-ray diffraction studies. These studies reveal crucial details about the crystalline structure, torsional angles, and intermolecular hydrogen bonding interactions, contributing to a deeper understanding of the compound's molecular geometry and stability (Nadaf et al., 2019).

Chemical Reactions and Properties

3-(2-Bromophenyl)propan-1-amine;hydrochloride participates in diverse chemical reactions, serving as a precursor for various organic transformations. The ability to undergo reactions such as alkylation, ring closure, and reaction with amines highlights its reactivity and potential for generating structurally diverse libraries of compounds (Roman, 2013).

Wissenschaftliche Forschungsanwendungen

Biopolymer Applications in Metal Ion Chelation

Chitosan Applications in Contaminant Removal

Chitosan, a biopolymer, has shown promise in chelating metal ions in near-neutral solutions, complexing anions in acidic solutions, and coagulating negatively charged contaminants. This versatility suggests potential applications for "3-(2-Bromophenyl)propan-1-amine;hydrochloride" in environmental remediation or water treatment, given its structural analogy or potential for functionalization (Guibal et al., 2006).

Antimicrobial Potential of Biopolymers

Antimicrobial Activity of Eugenol and Derivatives

Eugenol, a natural compound found in essential oils, has demonstrated significant antimicrobial activity. This indicates that compounds like "3-(2-Bromophenyl)propan-1-amine;hydrochloride," especially if structurally related or capable of being functionalized with similar active groups, may have applications in developing antimicrobial agents or in food preservation (Marchese et al., 2017).

Environmental Remediation

PFAS Removal with Amine-Functionalized Sorbents

The removal of persistent and harmful perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies is a significant environmental challenge. Amine-containing sorbents have been identified as effective for PFAS control, suggesting that "3-(2-Bromophenyl)propan-1-amine;hydrochloride," through its amine functionality, might offer utility in treating contaminated water sources (Ateia et al., 2019).

Chemical Warfare Agent Degradation

Degradation Products and Toxicity

Understanding the degradation pathways and products of chemical warfare agents is crucial for environmental and occupational health. Research into compounds that can either neutralize these agents or serve as indicators of their presence could benefit from incorporating "3-(2-Bromophenyl)propan-1-amine;hydrochloride" in studies, especially if it can participate in relevant chemical reactions (Munro et al., 1999).

Wirkmechanismus

The exact biochemical pathways affected would depend on the specific targets of this compound, but they could involve the dopaminergic, adrenergic, and serotonergic pathways . The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and duration of action. These properties can be affected by factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s metabolic rate .

The compound’s action could result in various molecular and cellular effects, depending on its specific mechanism of action and the cell types it affects. For example, increased monoamine neurotransmission could lead to changes in neuronal firing rates, gene expression, and intracellular signaling pathways .

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, acidic conditions could promote the formation of the protonated (charged) form of the compound, which might affect its ability to cross cell membranes .

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORQCMNCIKJWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)propan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)